

## vinyl laurate chemical properties and structure

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Compound of Interest		
Compound Name:	Vinyl laurate	
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## Vinyl Laurate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Vinyl laurate, also known as ethenyl dodecanoate, is the ester of vinyl alcohol and lauric acid. [1][2] It is a colorless to pale yellow liquid that serves as a versatile monomer in the synthesis of various polymers and copolymers.[2] Its properties, including low viscosity and reactivity, make it a valuable component in the formulation of coatings, adhesives, and sealants.[2] In the context of drug development and life sciences, vinyl laurate and its corresponding polymer, polyvinyl laurate, are investigated for their biocompatibility and potential use in controlled-release drug delivery systems. This technical guide provides an in-depth overview of the chemical properties, structure, and experimental protocols related to vinyl laurate.

### **Chemical Structure and Identifiers**

The chemical structure of **vinyl laurate** consists of a twelve-carbon laurate chain attached to a vinyl group through an ester linkage.



Identifier	Value	Source
IUPAC Name	ethenyl dodecanoate	[1]
CAS Number	2146-71-6	[1][3]
Molecular Formula	C14H26O2	[1][3]
Molecular Weight	226.36 g/mol	[3][4]
SMILES	CCCCCCCCC(=O)OC=C	[1]
InChI	InChl=1S/C14H26O2/c1-3-5-6- 7-8-9-10-11-12-13-14(15)16-4- [1] 2/h4H,2-3,5-13H2,1H3	
InChIKey	GLVVKKSPKXTQRB- UHFFFAOYSA-N	[1]

# **Physicochemical Properties**

A summary of the key physicochemical properties of **vinyl laurate** is presented in the table below.



Property	Value	Conditions	Source
Appearance	Clear, colorless to light yellow liquid	Ambient	[2][5]
Boiling Point	254 °C	1013 hPa	[6][7]
142-143 °C	10 mm Hg		
124-126 °C	3 mm Hg		
Melting Point	7 °C	[3][6]	
Density	0.871 g/mL	20 °C	[6][7]
Refractive Index	1.441	20 °C	[3][7]
Flash Point	136 °C	[3][6]	
Water Solubility	Slightly soluble (1 g/L)	20 °C	[3][6]
Vapor Pressure	0.28 Pa	24.85 °C	[6]
logP	5.92	20 °C	[6]

# Experimental Protocols Synthesis of Vinyl Laurate via Transvinylation

A common and effective method for the laboratory-scale synthesis of **vinyl laurate** is the transvinylation of lauric acid with vinyl acetate, catalyzed by a mercury(II) salt.

#### Materials:

- Lauric acid (0.4 mole)
- Vinyl acetate, freshly distilled (2.4 moles)
- Mercuric acetate (1.6 g)
- 100% Sulfuric acid (0.15 mL)
- Sodium acetate trihydrate (0.83 g)



- Nitrogen gas supply
- 500-mL three-necked round-bottomed flask
- Reflux condenser
- Thermometer
- Gas inlet tube
- Heating mantle
- Distillation apparatus (including a Vigreux column)

#### Procedure:

- Set up the 500-mL three-necked round-bottomed flask with a thermometer, reflux condenser, and a gas inlet tube for nitrogen purging.
- Introduce 80 g (0.4 mole) of lauric acid and 206 g (2.4 moles) of freshly distilled vinyl acetate into the flask.
- Warm the mixture gently to dissolve the lauric acid.
- Once dissolved, add 1.6 g of mercuric acetate to the solution.
- Shake the mixture by hand for approximately 30 minutes under a continuous stream of nitrogen to minimize polymerization.
- Add 0.15 mL of 100% sulfuric acid dropwise to the reaction mixture.
- Heat the solution to reflux and maintain for 3 hours.
- After the reflux period, add 0.83 g of sodium acetate trihydrate to neutralize the sulfuric acid catalyst.
- Remove the excess vinyl acetate by distillation at atmospheric pressure. The vapor temperature should be around 70-80 °C, and the pot temperature should not exceed 125 °C.



- Once the excess vinyl acetate is removed, perform a vacuum distillation (at 10 mm Hg or lower) to purify the vinyl laurate.
- Collect the fraction boiling at 142-143 °C at 10 mm Hg. This will be the purified vinyl laurate.

## **Analytical Characterization**

Gas Chromatography (GC):

- Purpose: To assess the purity of the synthesized **vinyl laurate**.
- Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID).
- Column: A non-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5 or equivalent).
- Injector and Detector Temperature: Typically set to 250 °C and 280 °C, respectively.
- Oven Temperature Program: An initial temperature of 100 °C, held for 2 minutes, followed by a ramp of 10 °C/min to 250 °C, and held for 5 minutes.
- Carrier Gas: Helium or nitrogen at a constant flow rate.
- Sample Preparation: Dilute a small amount of the vinyl laurate in a suitable solvent like hexane or dichloromethane before injection.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Purpose: To confirm the chemical structure of vinyl laurate.
- Instrumentation: A standard NMR spectrometer (e.g., 400 MHz).
- Sample Preparation: Dissolve approximately 10-20 mg of the sample in about 0.6 mL of deuterated chloroform (CDCl3) containing tetramethylsilane (TMS) as an internal standard.
- Expected <sup>1</sup>H NMR Chemical Shifts (δ, ppm):
  - ~7.27 (dd, 1H, -O-CH=CH<sub>2</sub>)



- ~4.87 (dd, 1H, -O-CH=CH2 trans)
- ~4.56 (dd, 1H, -O-CH=CH<sub>2</sub> cis)
- ~2.35 (t, 2H, -CH<sub>2</sub>-COO-)
- ~1.65 (m, 2H, -CH<sub>2</sub>-CH<sub>2</sub>-COO-)
- ~1.26 (m, 16H, -(CH₂)<sub>8</sub>-)
- ~0.88 (t, 3H, -CH₃)
- Expected <sup>13</sup>C NMR Chemical Shifts (δ, ppm):
  - ~172.9 (C=O)
  - ~141.2 (-O-CH=)
  - ~97.5 (=CH<sub>2</sub>)
  - ~34.2 (-CH<sub>2</sub>-COO-)
  - ~31.9, 29.6, 29.5, 29.3, 29.1, 28.5, 24.9, 22.7 (aliphatic -CH<sub>2</sub>-)
  - ~14.1 (-CH₃)

Fourier-Transform Infrared (FTIR) Spectroscopy:

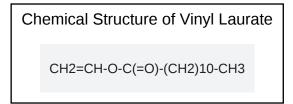
- Purpose: To identify the functional groups present in the vinyl laurate molecule.
- Instrumentation: An FTIR spectrometer.
- Sample Preparation: As vinyl laurate is a liquid, it can be analyzed directly as a thin film between two salt plates (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.
- Expected Characteristic Absorption Bands (cm<sup>-1</sup>):
  - ~3100-3000 (C-H stretch of the vinyl group)

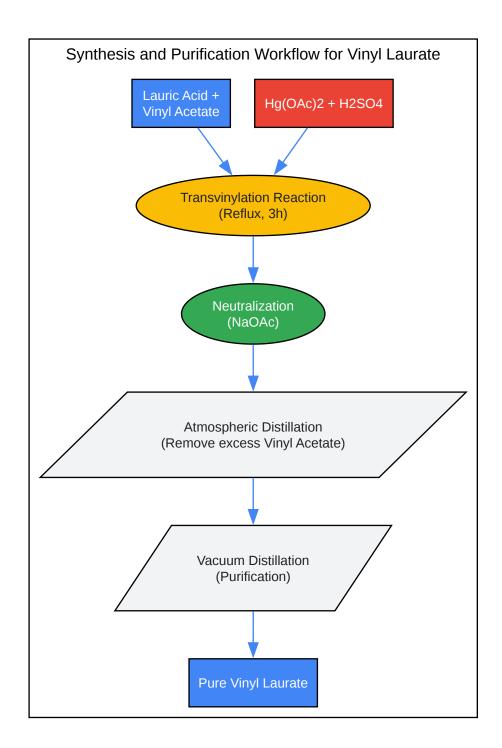


- ~2950-2850 (C-H stretch of the alkyl chain)
- ~1760 (C=O stretch of the ester)
- ~1645 (C=C stretch of the vinyl group)
- ~1140 (C-O stretch of the ester)

# **Logical and Workflow Diagrams**







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